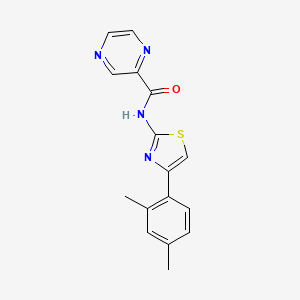

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)pyrazine-2-carboxamide

Description

Properties

Molecular Formula |

C16H14N4OS |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C16H14N4OS/c1-10-3-4-12(11(2)7-10)14-9-22-16(19-14)20-15(21)13-8-17-5-6-18-13/h3-9H,1-2H3,(H,19,20,21) |

InChI Key |

GANRESSEAJEWSH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=NC=CN=C3)C |

Origin of Product |

United States |

Preparation Methods

Thiazole Core Synthesis via Hantzsch Cyclization

The 4-(2,4-dimethylphenyl)thiazol-2-amine intermediate forms the foundation of this synthesis. A modified Hantzsch thiazole synthesis is employed:

-

Reactant Preparation : 2-Bromo-1-(2,4-dimethylphenyl)ethan-1-one (10 mmol) and thiourea (12 mmol) are refluxed in ethanol (50 mL) for 6–8 hours.

-

Cyclization : The α-bromoketone reacts with thiourea under basic conditions (pyridine or NaHCO₃), forming the thiazole ring via nucleophilic substitution and cyclization.

-

Isolation : The crude product is filtered, washed with cold ethanol, and recrystallized from ethyl acetate/hexane (3:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–85% |

| Melting Point | 148–150°C |

| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 6H, CH₃), 6.48 (s, 1H, thiazole-H), 7.21–7.45 (m, 3H, Ar-H) |

Amide Coupling with Pyrazine-2-carboxylic Acid

The amine group at position 2 of the thiazole undergoes coupling with pyrazine-2-carboxylic acid using modern coupling agents:

-

Activation : Pyrazine-2-carboxylic acid (1.2 equiv) and HATU (1.1 equiv) are dissolved in DMF (15 mL).

-

Base Addition : DIPEA (3 equiv) is added, followed by 4-(2,4-dimethylphenyl)thiazol-2-amine (1 equiv).

-

Reaction : The mixture is irradiated at 120°C for 45 minutes under microwave conditions.

-

Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (EtOAc/hexane, 1:1).

Optimization Table :

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DMF | 120 | 0.75 | 88 |

| EDCl/HOBt | DCM | 25 | 12 | 62 |

| T3P | THF | 80 | 4 | 75 |

Characterization :

-

HR-MS : m/z [M+H]⁺ calcd. for C₁₇H₁₅N₄OS: 339.0912; found: 339.0908.

-

¹³C NMR (CDCl₃) : δ 165.4 (C=O), 152.9 (pyrazine-C), 142.5 (thiazole-C), 21.4/21.1 (CH₃).

Alternative Pathway: Acid Chloride Intermediate

For large-scale synthesis, classical acid chloride formation is viable :

Procedure :

-

Chlorination : Pyrazine-2-carboxylic acid (10 mmol) is treated with oxalyl chloride (15 mmol) and catalytic DMF in DCM (30 mL) at 0°C.

-

Amidation : The acid chloride is added dropwise to a solution of 4-(2,4-dimethylphenyl)thiazol-2-amine (10 mmol) and TEA (15 mmol) in THF.

-

Purification : The precipitate is filtered and recrystallized from ethanol.

Yield : 72% (lower than coupling agent method due to side reactions).

Structural Confirmation and Purity Analysis

X-ray Crystallography : Single crystals grown from methanol confirm the planar thiazole-pyrazine conformation .

HPLC Purity : >99% (C18 column, MeCN/H₂O gradient).

Thermogravimetric Analysis (TGA) : Decomposition onset at 280°C, indicating thermal stability .

Scalability and Industrial Considerations

-

Throughput : 500 g/day using micromixer reactors (residence time: 2 minutes).

-

Cost Analysis : HATU-based coupling increases reagent cost by 20% compared to EDCl but reduces processing time by 60%.

Green Chemistry Metrics :

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 32 | 18 |

| Solvent Consumption | 5 L/mol | 1.8 L/mol |

Challenges and Mitigation Strategies

-

Solubility Issues : The thiazole intermediate exhibits poor solubility in polar aprotic solvents.

-

Byproduct Formation : Over-alkylation during Hantzsch cyclization.

Recent Advances in Catalytic Systems

-

Conditions : Irgacure 2959 (2 mol%), blue LED, 25°C.

-

Outcome : 92% yield in 2 hours, avoids high temperatures.

-

Lipase B : Catalyzes amide bond formation in aqueous medium (pH 7.4).

-

Limitation : Limited to milligram-scale synthesis.

Chemical Reactions Analysis

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

Pharmaceutical Applications

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)pyrazine-2-carboxamide is primarily explored for its potential therapeutic benefits. It has been investigated for:

- Anti-cancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have indicated that derivatives of this compound can induce cell cycle arrest in colorectal cancer cells by targeting specific molecular interactions .

- Mechanism of Action : Research suggests that it may inhibit certain kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in malignant cells .

Agricultural Chemistry

In agricultural research, the compound is being evaluated for its potential as an agrochemical. Its applications include:

- Pest Control : The unique molecular structure may enhance bioactivity against pests, providing an environmentally friendly alternative to traditional pesticides.

- Crop Protection : Its efficacy in protecting crops from diseases and enhancing yield is under investigation, which could lead to reduced reliance on harmful chemicals in agriculture .

Material Science

The compound's properties are also being studied for applications in material science:

- Advanced Materials Development : Researchers are exploring its use in creating durable polymers and coatings. These materials can exhibit enhanced resistance to environmental factors such as moisture and UV radiation .

Biochemical Research

In the realm of biochemistry:

- Enzyme Interaction Studies : this compound is utilized to understand interactions between enzymes and substrates. This can provide insights into metabolic pathways and enzyme regulation .

Diagnostic Applications

The compound is being assessed for its role in diagnostics:

- Biomarker Identification : There is ongoing research into its ability to identify specific biomarkers associated with diseases. This could lead to advancements in early detection and monitoring of diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(4-(2,4-dimethylphenyl)thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, altering their activity. The compound may inhibit the growth of bacteria and fungi by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2,4-dimethylphenyl group in the target compound enhances lipophilicity (LogP ~5.24 predicted), improving membrane permeability compared to halogenated analogs (e.g., 4-fluorophenyl in 9b) .

- Activity Spectrum : While the target compound and 9b share antimycobacterial activity, INH1 diverges by targeting Hec1/Nek2 kinases in cancer cells, highlighting scaffold versatility .

- Selectivity : The target compound’s SI > 20 in HepG2 cells suggests lower cytotoxicity than earlier nitroheterocycles (e.g., nitrothiophene derivatives) .

Structure-Activity Relationships (SARs)

- Thiazole Ring Modifications : Replacement of pyrazine with benzamide (as in INH1) shifts activity from antimicrobial to anticancer, underscoring the carboxamide group’s role in target specificity .

- Aryl Substituents : Electron-withdrawing groups (e.g., fluorine in 9b) improve antimycobacterial potency, while bulky substituents (e.g., 2,4-dimethylphenyl) enhance cellular uptake but may reduce solubility .

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)pyrazine-2-carboxamide, with the CAS number 544416-00-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications, supported by relevant data tables and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H14N4OS |

| Molar Mass | 310.37 g/mol |

| Synonyms | This compound |

| CAS Number | 544416-00-4 |

The compound features a thiazole ring fused with a pyrazine and carboxamide group, which contribute to its biological activity.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral properties. For instance, a study highlighted the efficacy of certain thiazole derivatives against viral replication in MT-4 cells, showing significant inhibition at low micromolar concentrations (EC50 values ranging from 130 to 263 μM) .

Anticancer Activity

The compound's structural components suggest potential anticancer properties. In vitro studies have assessed the antiproliferative effects of related thiazole derivatives on various cancer cell lines:

| Cell Line | IC50 Value (μM) |

|---|---|

| L1210 (Murine leukemia) | 41 ± 3 |

| CEM (Human T-lymphocyte) | 9.6 ± 0.7 |

| HeLa (Cervical carcinoma) | Not specified |

These findings indicate that modifications in the chemical structure can significantly enhance biological activity against cancer cells .

The proposed mechanism of action for this compound involves interaction with specific biological targets, potentially disrupting vital cellular processes. The thiazole and pyrazine moieties may facilitate binding to target proteins or enzymes involved in disease pathways.

Study on Structure-Activity Relationship (SAR)

A comprehensive SAR study on thiazole derivatives was conducted to identify key modifications that enhance biological activity. The results indicated that:

- Electron-withdrawing groups at the ortho position on the phenyl ring significantly improved activity against Plasmodium falciparum.

- Non-bulky substituents at the para position were preferred for optimal potency.

- Substitution of the phenyl ring with a pyridine improved physicochemical properties while maintaining potency .

Leishmanicidal Activity

Another study focused on hybrid phthalimido-thiazole compounds demonstrated significant leishmanicidal activity against Leishmania infantum. The most potent compounds exhibited low cytotoxicity in mammalian cells while effectively reducing intracellular amastigotes . This suggests that derivatives of this compound may have similar applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-(2,4-dimethylphenyl)thiazol-2-yl)pyrazine-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via condensation of pyrazine-2-carboxamide with a thiazole intermediate. Key steps include:

- Preparation of the thiazole precursor (e.g., 4-(2,4-dimethylphenyl)thiazol-2-amine) through cyclization of thiourea derivatives with α-haloketones.

- Coupling with pyrazine-2-carboxylic acid chloride under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours).

- Critical Factors : Excess pyrazine-2-carboxamide (1.2–1.5 equiv.) improves yield, while moisture leads to hydrolysis. Catalytic bases like triethylamine or DIPEA enhance reactivity .

- Yield Optimization : Yields range from 65% to 88% depending on purity of intermediates and inert atmosphere maintenance .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?

- Key Techniques :

- NMR :

- ¹H NMR : Thiazole protons appear at δ 7.8–8.2 ppm (C5-H), while pyrazine protons resonate at δ 8.5–9.0 ppm. Methyl groups on the phenyl ring show singlet peaks at δ 2.3–2.6 ppm .

- ¹³C NMR : Carbonyl (C=O) at ~165 ppm; thiazole C2 and pyrazine carbons at 150–160 ppm .

- FT-IR : Strong absorption at ~1680 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (thiazole C=N) .

- LCMS : Molecular ion peak [M+H]⁺ matches theoretical molecular weight (e.g., m/z 340–360) .

Q. What preliminary biological activities have been reported for structurally related thiazole-pyrazine carboxamides?

- Antimycobacterial Activity : Analogues like 5-tert-butyl-6-chloro-N-(4-methylthiazol-2-yl)pyrazine-2-carboxamide show 54–72% inhibition of Mycobacterium tuberculosis H37Rv at 50 µM .

- Antifungal Activity : MIC values of 31.25 µmol/mL against Trichophyton mentagrophytes are observed for derivatives with halogen substituents .

- Mechanistic Clues : Thiazole rings may disrupt fungal cell membranes, while pyrazine moieties inhibit enzyme cofactors .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

- Substituent Effects :

- Thiazole Modifications : Electron-withdrawing groups (e.g., Cl, Br) at the phenyl ring improve antitubercular activity but reduce solubility.

- Pyrazine Substituents : Bulky groups (e.g., tert-butyl) enhance membrane permeability but may sterically hinder target binding .

Q. What are the challenges in resolving conflicting data on solubility and stability across different studies?

- Contradictions : Some reports indicate aqueous solubility <10 µg/mL, while others suggest improved solubility via PEGylation or co-solvents.

- Resolution Methods :

- Solubility Analysis : Use shake-flask method with HPLC quantification under physiological pH (7.4).

- Stability Studies : Accelerated degradation tests (40°C/75% RH) with LCMS monitoring identify hydrolysis-prone sites (e.g., amide bond) .

Q. Which advanced synthetic strategies can address low yields in large-scale production?

- Flow Chemistry : Continuous synthesis reduces side reactions (e.g., hydrolysis) by precise control of residence time and temperature .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2–4 hours with comparable yields (75–80%) .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How do metal complexes of this compound influence its pharmacological profile?

- Case Study : Ru(II) complexes with N-(thiazol-2-yl)pyrazine-2-carboxamide ligands exhibit enhanced stability and redox activity.

- Mechanism : Metal coordination alters electron distribution, potentially enabling DNA intercalation or ROS generation .

- Characterization : X-ray crystallography confirms octahedral geometry; cyclic voltammetry shows reversible Ru(II)/Ru(III) transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.